2-Methylcyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245493. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEGPMGNMOIHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871363 | |

| Record name | 2-Methylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29555-02-0, 6142-57-0, 6202-94-4 | |

| Record name | 2-Methylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29555-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-2-Methylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Methylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029555020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245493 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-methylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methylcyclopropanecarboxylic Acid from γ-Valerolactone

Introduction: The Significance of the Cyclopropane Moiety in Modern Drug Discovery

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a privileged motif in contemporary medicinal chemistry. Its inherent ring strain and unique electronic properties bestow upon parent molecules a range of desirable attributes. The introduction of a cyclopropane group can enhance metabolic stability by shielding adjacent functionalities from enzymatic degradation, improve binding affinity to biological targets through conformational rigidity, and modulate lipophilicity and aqueous solubility, thereby optimizing pharmacokinetic profiles. 2-Methylcyclopropanecarboxylic acid, as a chiral building block, offers a gateway to a diverse array of complex molecular architectures, making its efficient and stereocontrolled synthesis a topic of considerable interest to researchers in drug development. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, commencing from the readily available and bio-renewable feedstock, γ-valerolactone.

Strategic Overview: A Two-Stage Synthetic Approach

The conversion of γ-valerolactone to this compound is most effectively achieved through a two-step synthetic sequence. This strategy hinges on the initial ring-opening of the lactone to generate a linear halo-intermediate, which is then primed for a subsequent intramolecular cyclization to construct the desired cyclopropane ring.

stereoisomers of 2-Methylcyclopropanecarboxylic acid and their properties

An In-depth Technical Guide to the Stereoisomers of 2-Methylcyclopropanecarboxylic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

The cyclopropane ring is a structurally unique and valuable motif in medicinal chemistry and materials science.[1] Its inherent ring strain and rigid conformation can impart favorable properties to molecules, such as increased metabolic stability, enhanced potency, and controlled molecular conformation.[1] this compound (C₅H₈O₂) is a fundamental building block that incorporates this scaffold.[2] The presence of two stereogenic centers at the C1 and C2 positions of the cyclopropane ring gives rise to a fascinating and critical aspect of its chemistry: stereoisomerism.

This technical guide provides an in-depth exploration of the stereoisomers of this compound, designed for researchers, scientists, and drug development professionals. We will dissect the structural nuances of the four distinct stereoisomers, compare their physicochemical properties, and detail the methodologies for their synthesis and separation. The overarching goal is to provide a comprehensive understanding grounded in scientific principles, enabling informed decisions in research and development. The significance of stereochemistry cannot be overstated, as the spatial arrangement of atoms can dramatically alter a molecule's biological activity, transforming a potent therapeutic agent into an inactive or even toxic compound.[3][4]

Understanding the Stereoisomers of this compound

This compound possesses two chiral centers, leading to the existence of 2² = 4 stereoisomers. These isomers can be categorized into two pairs of diastereomers (cis and trans) and two pairs of enantiomers.

-

Diastereomers (cis vs. trans): This classification depends on the relative orientation of the methyl (-CH₃) and carboxylic acid (-COOH) groups with respect to the plane of the cyclopropane ring.

-

cis-isomers: The methyl and carboxyl groups are on the same side of the ring.

-

trans-isomers: The methyl and carboxyl groups are on opposite sides of the ring.

-

-

Enantiomers: Within each diastereomeric pair (cis and trans), the two isomers are non-superimposable mirror images of each other. They are designated using the Cahn-Ingold-Prelog (R/S) nomenclature.

The four stereoisomers are:

-

(1R,2S)-2-Methylcyclopropanecarboxylic acid (cis)

-

(1S,2R)-2-Methylcyclopropanecarboxylic acid (cis)

-

(1R,2R)-2-Methylcyclopropanecarboxylic acid (trans)

-

(1S,2S)-2-Methylcyclopropanecarboxylic acid (trans)

References

physical and chemical properties of 2-Methylcyclopropanecarboxylic acid

An In-Depth Technical Guide to 2-Methylcyclopropanecarboxylic Acid: Properties, Reactivity, and Applications

Introduction

This compound is a fascinating and increasingly important molecule in the fields of organic synthesis and medicinal chemistry. As a substituted cyclopropane, it possesses a unique combination of structural rigidity and inherent ring strain, which imparts distinct chemical reactivity. Its compact, three-dimensional structure makes it a valuable building block, or scaffold, for the development of complex molecules, particularly in the pharmaceutical industry. The introduction of a cyclopropane ring into a drug candidate can significantly alter its properties, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and better overall pharmacokinetic profiles.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's stereochemistry, physicochemical properties, spectroscopic signatures, and chemical behavior. We will explore the causality behind its reactivity, detail validated experimental protocols, and highlight its applications as a strategic component in modern drug design.

Molecular Structure and Stereoisomerism

The foundational structure of this compound consists of a three-membered carbon ring (cyclopropane) substituted with a carboxylic acid group (-COOH) and a methyl group (-CH₃) on adjacent carbons (C1 and C2). This substitution pattern creates two stereocenters, giving rise to a total of four possible stereoisomers.

These isomers can be categorized into two pairs of diastereomers: cis and trans.

-

Cis Isomers : The methyl and carboxylic acid groups are on the same face of the cyclopropane ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.

-

Trans Isomers : The methyl and carboxylic acid groups are on opposite faces of the ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.

The specific stereoisomer used in a synthesis can have a profound impact on the biological activity and selectivity of the final compound, making chiral purity a critical consideration in its application.

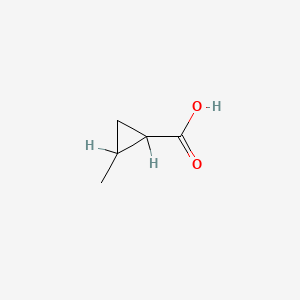

Caption: Stereoisomers of this compound.

Physicochemical Properties

The physical properties of this compound can vary depending on whether it is a mixture of isomers or a specific, purified stereoisomer. The commercially available product is often a liquid mixture of cis and trans isomers.[2] In contrast, the purified cis-isomer is a crystalline solid, highlighting the impact of stereochemistry on physical state.[3]

| Property | Value (Mixture of Isomers) | Reference |

| Molecular Formula | C₅H₈O₂ | [4][5] |

| Molecular Weight | 100.12 g/mol | [4][6] |

| CAS Number | 29555-02-0 | [2][4][5] |

| Appearance | Liquid | |

| Boiling Point | 190-191 °C (at 745 mmHg) | [2] |

| Density | 1.027 g/mL (at 25 °C) | [2] |

| Refractive Index | n20/D 1.439 | [2] |

| Flash Point | 87 °C (188.6 °F) - closed cup | |

| LogP | 0.7 | [2][4] |

Spectroscopic Analysis: A Structural Fingerprint

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound. Each method provides unique information about the molecule's framework and functional groups.

-

¹H NMR Spectroscopy : The proton NMR spectrum is particularly useful for differentiating cis and trans isomers. The protons on the cyclopropane ring exhibit complex splitting patterns due to geminal and vicinal coupling. The magnitude of the vicinal coupling constant (³J) between the protons on C1 and C2 is stereodependent: typically, ³J(cis) is larger than ³J(trans). The spectrum will also show a characteristic broad singlet for the carboxylic acid proton (typically >10 ppm), a doublet for the methyl group, and multiplets for the ring protons.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show five distinct resonances corresponding to the methyl carbon, the three cyclopropane ring carbons, and the carbonyl carbon of the carboxylic acid (typically >175 ppm).[4]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features: a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, and a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.[4]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 100.[5] Common fragmentation patterns involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the cyclopropane ring.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its two primary features: the carboxylic acid functional group and the strained cyclopropane ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes all the typical reactions expected of this functional group. These transformations are fundamental to its use as a synthetic building block.

-

Esterification : Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.

-

Amide Bond Formation : Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride, or using coupling reagents like EDC/HOBt) followed by reaction with an amine produces amides. This is a cornerstone reaction in the synthesis of many pharmaceuticals.

-

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 2-methylcyclopropylmethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Cyclopropane Ring

The cyclopropane ring has approximately 27 kcal/mol of ring strain, giving it chemical properties that resemble those of an alkene. While stable under many conditions, it can undergo ring-opening reactions, particularly under forcing conditions.

-

Hydrogenolysis : Catalytic hydrogenation at high pressure and temperature can cleave the C-C bonds of the ring.

-

Electrophilic Addition : Reaction with strong electrophiles (e.g., concentrated hydrohalic acids) can lead to ring opening. This reactivity is generally lower than for a typical double bond and requires specific conditions.

The inherent stability of the ring under standard synthetic conditions (e.g., amide coupling, esterification) is precisely what makes it a valuable "conformationally restricted" bioisostere for other groups in drug design.

Synthesis and Analytical Workflow

A common laboratory synthesis of this compound involves the cyclopropanation of an appropriate alkene. The following protocol outlines a representative procedure for synthesis followed by analytical verification.

Caption: General workflow for synthesis and quality control.

Experimental Protocol: Synthesis via Base-Catalyzed Hydrolysis

This protocol describes the hydrolysis of a commercially available ester, methyl 2-methylcyclopropanecarboxylate, to yield the target acid.

Objective: To synthesize this compound from its methyl ester.

Materials:

-

Methyl 2-methylcyclopropanecarboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 2-methylcyclopropanecarboxylate (1.0 eq) in methanol.

-

Saponification: Add an aqueous solution of sodium hydroxide (1.5 eq) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC or GC-MS. Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Refluxing provides the necessary activation energy to drive the saponification to completion.

-

Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). A precipitate or oil may form. Causality: Acidification protonates the carboxylate salt intermediate, regenerating the neutral carboxylic acid, which is less soluble in water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether under reduced pressure to yield the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation or crystallization (for solid isomers).

Self-Validation: The success of the protocol is validated at each stage. The reaction is monitored for completion. The pH is checked during acidification. The final product's identity and purity are confirmed by spectroscopic analysis (NMR, IR) and compared against reference data.[4][5]

Applications in Drug Development

The cyclopropyl motif is a privileged structure in medicinal chemistry. Its incorporation into a molecule can confer several advantageous properties:

-

Metabolic Stability: The C-C bonds of the cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to more flexible alkyl chains or unsaturated systems.[1]

-

Conformational Rigidity: The ring locks the relative positions of its substituents, reducing the entropic penalty upon binding to a protein target and potentially increasing potency and selectivity.[1]

-

Improved Pharmacokinetics: The compact, lipophilic nature of the group can enhance membrane permeability and oral bioavailability.

This compound is a key starting material for synthesizing compounds targeting a range of diseases. For example, it has been used as a building block for potent kinase inhibitors for treating autoimmune diseases and in the development of novel antimicrobial agents effective against resistant strains like MRSA.[3]

Safety and Handling

As a corrosive substance, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification: Causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[4]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a face shield. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Spills: Neutralize spills with a suitable agent like sodium bicarbonate before cleanup.

Conclusion

This compound is more than just a simple organic molecule; it is a strategic tool for molecular design. Its unique stereochemistry and the distinct reactivity of its functional groups provide chemists with a versatile platform for creating novel compounds. A thorough understanding of its physical and chemical properties, grounded in solid analytical validation, is essential for harnessing its full potential in research, discovery, and the development of next-generation therapeutics.

References

- 1. cas 6142-57-0|| where to buy cis-2-methylcyclopropanecarboxylic acid [english.chemenu.com]

- 2. Page loading... [guidechem.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. This compound | C5H8O2 | CID 99873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 2-Methylcyclopropanecarboxylic Acid Derivatives as Novel Kinase Inhibitors

Foreword: The Resurgence of Small Rings in Big Pharma

For the discerning researcher in drug discovery, the cyclopropyl motif is more than a mere three-membered carbocycle; it is a compact powerhouse of pharmacological potential. Its inherent ring strain and unique electronic properties bestow upon parent molecules a conformational rigidity and metabolic stability that are highly sought after in modern medicinal chemistry. Within this fascinating class of compounds, derivatives of 2-methylcyclopropanecarboxylic acid have emerged from the quiet corners of synthetic chemistry to the forefront of immuno-oncology, a testament to their potential in modulating complex biological systems. This guide serves as a technical deep-dive into the burgeoning field of this compound derivatives, with a particular focus on their role as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of the immune system. We will dissect the mechanism of action, explore the structure-activity relationships, and provide detailed, field-proven protocols for their synthesis and evaluation.

The Strategic Importance of HPK1 Inhibition in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It has been identified as a crucial intracellular immune checkpoint, acting as a negative regulator of T-cell and B-cell receptor signaling.[2][3] In the context of cancer, the tumor microenvironment can exploit such negative regulatory pathways to induce T-cell exhaustion and evade immune surveillance.

The inhibition of HPK1 presents a compelling therapeutic strategy to reinvigorate the immune system against cancer.[1] Genetic studies in kinase-dead knock-in mice have demonstrated that the loss of HPK1 kinase activity leads to enhanced T-cell function and significant tumor growth inhibition.[4][5] Pharmacological inhibition of HPK1 can therefore restore T-cell activation and proliferation, leading to increased production of pro-inflammatory cytokines such as IL-2, TNF-α, and IFN-γ, which are essential for a robust anti-tumor response.[1]

The HPK1 Signaling Cascade: A Target for Intervention

Upon T-cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated, leading to T-cell activation. HPK1 is activated early in this process and acts as a brake on the system.[6] Activated HPK1 phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Ser376 residue.[1][7] This phosphorylation event creates a binding site for the 14-3-3 protein, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][7] The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream signals necessary for T-cell activation and proliferation.[8] By inhibiting HPK1, this negative feedback loop is broken, leading to a more sustained and potent immune response.

This compound Derivatives as HPK1 Inhibitors

The unique structural features of the 2-methylcyclopropyl group make it an attractive moiety for incorporation into kinase inhibitors. The cyclopropane ring provides a rigid scaffold that can help to lock the molecule into a bioactive conformation, potentially increasing binding affinity and reducing off-target effects. The methyl group can provide additional van der Waals interactions within the kinase active site and can be used to fine-tune the physicochemical properties of the molecule.

Recent patent literature has disclosed a series of substituted pyrazine-2-carboxamides as potent HPK1 inhibitors, which incorporate a 2-methylcyclopropyl group.[6] These compounds demonstrate the successful application of this compound as a building block in the design of targeted therapeutics.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study focusing solely on the 2-methylcyclopropyl moiety in HPK1 inhibitors is not yet publicly available, we can infer its importance from the broader context of kinase inhibitor design and the data presented in the patent literature. The general structure of these inhibitors consists of a core heterocyclic system that interacts with the hinge region of the kinase, a solvent-exposed region where larger substituents can be placed to improve selectivity and pharmacokinetic properties, and the 2-methylcyclopropyl carboxamide group, which likely occupies a specific pocket within the ATP-binding site.

The choice of the 2-methylcyclopropyl group is likely driven by several factors:

-

Optimal Size and Rigidity: The compact and rigid nature of the cyclopropyl ring can provide a better fit into the active site compared to more flexible alkyl chains.

-

Improved Lipophilic Efficiency (LLE): The introduction of a small, lipophilic group can improve the LLE of a compound, which is a key parameter in drug design.

-

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation than linear alkyl chains.

The table below summarizes the inhibitory activity of a representative compound from the patent literature.

| Compound ID | Structure | HPK1 IC50 (nM) |

| Example Compound | Substituted 5-[[rel-(1S,2S)-2-methylcyclopropyl]amino]pyrazine-2-carboxamide | < 10 nM |

Data is representative and sourced from patent literature.[6]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a representative 2-methylcyclopropyl carboxamide derivative and its evaluation in a biochemical HPK1 kinase assay. These protocols are based on established methods in the field.[8][9]

Synthesis of a Representative 2-Methylcyclopropyl Carboxamide HPK1 Inhibitor

This protocol describes the amide coupling of this compound with a primary amine, a key step in the synthesis of the target compounds.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., substituted aminopyrazine, 1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in anhydrous DMF, add HATU and DIPEA.

-

Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

-

Add the primary amine to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-methylcyclopropyl carboxamide derivative.

Biochemical HPK1 Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of HPK1 by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant HPK1 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

Test compound (2-methylcyclopropyl carboxamide derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound or DMSO (for control wells).

-

Add the HPK1 enzyme to all wells except the "no enzyme" control.

-

Add the ATP and substrate solution to all wells to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The emergence of this compound derivatives as potent HPK1 inhibitors marks a significant advancement in the field of immuno-oncology. The unique structural and physicochemical properties of the 2-methylcyclopropyl moiety offer a promising avenue for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to further explore this exciting class of compounds.

Future research will undoubtedly focus on a more detailed exploration of the structure-activity relationships of the 2-methylcyclopropyl group, including the impact of stereochemistry on HPK1 inhibition. Furthermore, the in vivo efficacy and safety of these compounds will need to be thoroughly investigated to translate their preclinical promise into clinical reality. As our understanding of the intricate role of HPK1 in immune regulation continues to grow, so too will the opportunities for innovative drug design, with this compound derivatives poised to play a leading role.

References

- 1. benchchem.com [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2023001794A1 - Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 7. WO2022098809A1 - Diaminopyrimidine carboxamide inhibitors of hpk1 - Google Patents [patents.google.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. growingscience.com [growingscience.com]

2-Methylcyclopropanecarboxylic Acid: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery

Abstract

The cyclopropyl ring, a motif of fundamental importance in medicinal chemistry, imparts unique and highly desirable properties into bioactive molecules, including conformational rigidity, metabolic stability, and a three-dimensional architecture that can enhance binding affinity to biological targets.[1][2][3] Among the diverse array of cyclopropane-containing building blocks, 2-methylcyclopropanecarboxylic acid stands out for its utility and versatility. This technical guide provides an in-depth exploration of this compound as a pivotal precursor in organic synthesis. We will dissect its physicochemical properties, detail both classical and modern stereoselective synthetic routes, and showcase its application in the construction of complex molecular frameworks, particularly within the context of drug discovery and development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the strategic advantages of this valuable building block.

The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The incorporation of a cyclopropane ring into a drug candidate is a well-established strategy to optimize its pharmacological profile. The strained three-membered ring introduces a unique set of properties that are difficult to achieve with other aliphatic or aromatic systems.[2]

-

Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropane ring locks a portion of the molecule into a well-defined spatial orientation. This pre-organization can reduce the entropic penalty upon binding to a protein target, leading to a significant increase in binding affinity.

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can enhance the half-life and oral bioavailability of a drug.[1]

-

Unique Electronic Nature: The C-C bonds of cyclopropane possess significant π-character, allowing the ring to act as a "cis-vinylene" or phenyl bioisostere in certain contexts. This enables the modulation of electronic properties and potential π-stacking interactions within a binding pocket.[3]

-

Three-Dimensionality: As drug discovery moves beyond the flat, aromatic-rich chemical space of traditional "rule of 5" compounds, the inherent three-dimensionality of the cyclopropyl group provides an excellent scaffold to explore complex and underdrugged protein targets.[4]

This compound serves as an ideal entry point to this valuable chemical space, providing a synthetically tractable handle—the carboxylic acid—for diverse downstream modifications.

Physicochemical and Spectroscopic Properties

This compound is commercially available, typically as a mixture of cis and trans diastereomers.[5] The specific stereoisomers are also accessible through stereoselective synthesis or chiral resolution.[6]

| Property | Value | Reference(s) |

| CAS Number | 29555-02-0 (cis/trans mixture) | [5][7][8][9] |

| 14590-52-4 ((1S,2S)-isomer) | [6][10] | |

| Molecular Formula | C₅H₈O₂ | [5][8] |

| Molecular Weight | 100.12 g/mol | [5][7][8][11] |

| Appearance | Clear, colorless to light yellow liquid | [12] |

| Boiling Point | 190-191 °C @ 745 mmHg | [5][9] |

| Density | ~1.027 g/mL at 25 °C | [5][9] |

| Refractive Index | n20/D ~1.439 | [5][9] |

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature.

-

¹H NMR: The protons on the cyclopropane ring typically appear in the upfield region of the spectrum (approx. 0.5-1.5 ppm), a characteristic feature of strained ring systems. The methyl group protons will appear as a doublet, coupled to the adjacent ring proton. The carboxylic acid proton is a broad singlet, typically found far downfield (>10 ppm).

-

¹³C NMR: The carbons of the cyclopropane ring are also shielded, appearing at high field (approx. 15-30 ppm). The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing around 175-180 ppm.

-

IR Spectroscopy: A strong, broad absorption between 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O carbonyl stretch.[11][13]

Synthesis of this compound

The synthesis of cyclopropanecarboxylic acids can be approached through several distinct strategies. The choice of method is often dictated by the desired stereochemistry and the availability of starting materials.

Classical Approach: Intramolecular Cyclization

One of the earliest and most robust methods involves the intramolecular cyclization of a γ-halo nitrile, followed by hydrolysis.[14][15][16] The key step is an intramolecular Sₙ2 reaction where a carbanion, generated adjacent to the nitrile, displaces a halide on the γ-carbon.

-

Causality: This method is effective because intramolecular reactions, particularly for the formation of 3-membered rings, are kinetically very fast.[16] Even if the equilibrium to form the necessary carbanion is unfavorable, the rapid and irreversible cyclization drives the reaction forward. The use of a strong base like sodium hydroxide is crucial for both the initial deprotonation and the subsequent hydrolysis of the nitrile to the carboxylate.[14]

Modern Stereoselective Method: Samarium-Promoted Cyclopropanation

For applications requiring high stereochemical control, modern methods are superior. A particularly elegant approach is the direct cyclopropanation of α,β-unsaturated carboxylic acids, which avoids the need for protecting groups.[17] The reaction promoted by samarium and iodoform (CHI₃) is completely stereospecific.[17]

-

Mechanism Insight: This reaction proceeds via the formation of a samarium carbenoid intermediate. This intermediate coordinates to the carboxyl group of the unsaturated acid, which serves a dual purpose: it activates the double bond for attack and directs the carbenoid delivery to one face of the molecule, thereby controlling the stereochemistry.[17] An (E)-alkene will yield the trans-cyclopropane, while a (Z)-alkene yields the cis-product.[17]

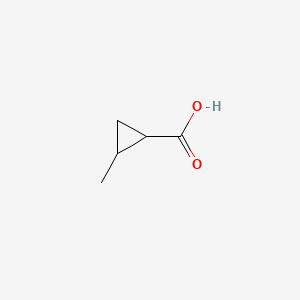

Caption: Workflow for Samarium-Promoted Stereospecific Cyclopropanation.

Experimental Protocol: Samarium-Promoted Synthesis of trans-2-Methylcyclopropanecarboxylic Acid

The following protocol is adapted from the principles described by Concellón et al. for the stereospecific cyclopropanation of unmasked α,β-unsaturated carboxylic acids.[17]

Materials:

-

(E)-Crotonic acid

-

Samarium metal powder

-

Iodoform (CHI₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Ultrasonic bath

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add samarium powder (2.2 equivalents) and iodoform (1.0 equivalent).

-

Solvent Addition: Add anhydrous THF to the flask.

-

Carbenoid Formation: Place the flask in an ultrasonic bath and sonicate the suspension at room temperature. The formation of the active samarium carbenoid is typically indicated by a color change.

-

Substrate Addition: Dissolve (E)-crotonic acid (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

-

Reaction: Continue to sonicate the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or distillation to yield pure trans-2-methylcyclopropanecarboxylic acid.

Trustworthiness: This protocol is self-validating as it involves a well-documented organometallic transformation. The use of an inert atmosphere is critical to prevent the quenching of the reactive samarium species. The acidic workup is necessary to protonate the resulting carboxylate salt and to dissolve inorganic byproducts.

This compound as a Synthetic Precursor

The true power of this building block lies in the orthogonal reactivity of its two key components: the carboxylic acid and the cyclopropane ring. The carboxylic acid serves as a versatile handle for elongation and diversification.

Key Derivatizations of the Carboxylic Acid Group

The carboxyl functional group can be readily transformed into a wide range of other functionalities, making it a gateway to diverse chemical libraries.

-

Amide Bond Formation: Coupling with primary or secondary amines to form amides is one of the most common and important transformations in medicinal chemistry. High-efficiency coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed to ensure high yields and minimize racemization of adjacent stereocenters.[2]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via activation of the carboxylic acid provides access to esters, which can function as prodrugs or modify solubility.

-

Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-methylcyclopropylmethanol, opening up a different set of synthetic possibilities.[2]

Caption: Key Synthetic Transformations of this compound.

Application in Target-Oriented Synthesis

The utility of this building block is evident in its incorporation into biologically active molecules.

-

Natural Products: The cis-isomer of this compound is a known component of Curacin A, a potent anticancer agent isolated from a marine cyanobacterium, highlighting its relevance in natural product synthesis.[12]

-

Pharmaceuticals: It is used in the synthesis of novel kinase inhibitors, such as spirocyclic dihydroindoles that target HPK1 (Hematopoietic Progenitor Kinase 1), a key regulator in the immune system.[12] The rigid cyclopropane scaffold helps to correctly orient the pharmacophoric elements for optimal binding to the kinase.

Case Study: A Drug Discovery Workflow

Imagine a fragment-based screening campaign identifies a small molecule that binds weakly to a novel therapeutic target. The hit contains a simple cyclopropyl group. To improve potency and explore the structure-activity relationship (SAR), a medicinal chemist can use this compound to systematically probe the chemical space around the core fragment.

Caption: Logical workflow for integrating the building block in a drug discovery campaign.

In this workflow, the carboxylic acid of the building block provides a reliable chemical handle to append a library of diverse amines (Step 4). This allows for the rapid generation of dozens or hundreds of analogues, where the cyclopropane ring remains as a constant anchor while the new amide portion explores different pockets of the protein target. The resulting data from biological screening (Step 5) provides a clear SAR, guiding the next round of synthesis and optimization.

Conclusion

This compound is more than just a simple chemical. It is a strategically valuable building block that provides access to the unique and advantageous properties of the cyclopropane ring. Its well-defined structure, coupled with the versatile reactivity of the carboxylic acid group, makes it an indispensable tool for organic and medicinal chemists. From the stereospecific synthesis of complex natural products to the rational design of next-generation pharmaceuticals, this compound offers a reliable and efficient pathway to novel molecular architectures with enhanced biological potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. (1S,2S)-2-Methylcyclopropane-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound [webbook.nist.gov]

- 9. 2-甲基环丙烷羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C5H8O2 | CID 99873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. This compound(29555-02-0)IR [m.chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. m.youtube.com [m.youtube.com]

- 17. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

Introduction: The Rising Importance of the Cyclopropane Motif in Drug Discovery

An In-depth Guide to the Commercial Availability, isomeric Purity, and Quality Control of 2-Methylcyclopropanecarboxylic Acid for Researchers and Drug Development Professionals

The cyclopropane ring, a small, strained three-membered carbocycle, has emerged as a privileged motif in modern medicinal chemistry. Its unique conformational rigidity and electronic properties allow it to serve as a versatile "bioisostere" for other chemical groups, often leading to improved metabolic stability, enhanced binding affinity, and better overall pharmacokinetic profiles.[1] this compound, a key building block incorporating this motif, is of significant interest to researchers in drug development for synthesizing novel therapeutic agents across various domains, including cardiovascular and central nervous system (CNS) drugs.[1] However, the successful integration of this building block is critically dependent on sourcing material with well-defined stereochemistry and purity. This guide provides an in-depth analysis of the commercial landscape, critical quality attributes, and essential quality control procedures for this compound.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, from large global distributors to more specialized niche manufacturers. A key consideration for procurement is that the compound is most commonly offered as a mixture of its cis and trans diastereomers under the CAS number 29555-02-0 .[2][3][4][5][6] For applications where specific stereochemistry is paramount, individual isomers are also available, though typically at a higher cost and from more specialized suppliers.

Key isomeric forms and their corresponding CAS numbers are:

-

cis-2-Methylcyclopropanecarboxylic acid: 6142-57-0[1]

-

trans-2-Methylcyclopropanecarboxylic acid: 6202-94-4[7]

-

(1S,2S)-2-Methylcyclopropanecarboxylic acid: 14590-52-4[8]

The choice between a mixture and a specific isomer is a critical decision driven by the downstream application. Early-stage discovery may utilize the more economical mixture for initial screening, while later-stage lead optimization and preclinical development necessitate the use of a single, well-characterized isomer to ensure reproducible biological data and meet regulatory requirements.

Supplier Specification Overview

To aid researchers in their sourcing decisions, the following table summarizes the offerings from several prominent suppliers. Purity levels typically range from 95% to 98%.[5][8][9][10] It is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific data before purchase.

| Supplier | Product Name/Description | CAS Number | Stated Purity | Notes |

| Sigma-Aldrich (Merck) | This compound | 29555-02-0 | 98% | Offered as a mixture of isomers.[5][11] |

| Sigma-Aldrich (Merck) | (1S,2S)-2-Methylcyclopropanecarboxylic acid | 14590-52-4 | 95% | A specific stereoisomer available.[8] |

| Fisher Scientific | This compound, cis + trans | 29555-02-0 | 96% | Clearly specified as a cis/trans mixture.[9][10] |

| Santa Cruz Biotechnology | This compound | 29555-02-0 | - | CoA required for lot-specific purity.[3] |

| Manchester Organics | This compound | 29555-02-0 | - | Specified as a mixture of cis and trans isomers.[6] |

| Chemenu | cis-2-methylcyclopropanecarboxylic acid | 6142-57-0 | - | Specializes in specific isomers for R&D.[1] |

| BOC Sciences | (Z+E)-2-methyl cyclopropane carboxylic acid | 29555-02-0 | 95-100% | Marketed for experimental/research use.[12] |

Note: This table is not exhaustive and is intended for illustrative purposes. Availability and specifications are subject to change. Always verify with the supplier.

Quality Control & Analytical Considerations: Ensuring Isomeric Purity

For drug development professionals, the adage "you get what you test for" is paramount. Relying solely on a supplier's label is insufficient for rigorous scientific research or GMP (Good Manufacturing Practices) workflows. Independent verification of identity, purity, and isomeric ratio is essential. The distinct spatial arrangement of the methyl and carboxyl groups in cis and trans isomers can lead to dramatically different biological activities and off-target effects.

Workflow for Incoming Material Qualification

The following diagram outlines a logical workflow for the quality control (QC) of newly acquired this compound.

Caption: Workflow for quality control of incoming this compound.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is the most powerful and definitive tool for determining the isomeric ratio. The protons on the cyclopropane ring will have distinct chemical shifts and coupling constants for the cis and trans isomers due to their different chemical environments. By integrating the characteristic signals for each isomer, a quantitative ratio can be determined. ¹³C NMR can further confirm the identity and structural integrity of the compound. Spectral data for this compound is available in public databases like PubChem for comparison.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is ideal for assessing purity. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The mass spectrometer then provides a mass-to-charge ratio, confirming the molecular weight (100.12 g/mol ) and identifying any volatile impurities.[2][4]

Experimental Protocol: QC via ¹H NMR

The following is a representative protocol for determining the isomeric ratio of a commercial sample of this compound.

Objective: To quantify the cis:trans isomeric ratio of a sample of this compound using ¹H NMR spectroscopy.

Materials:

-

Sample of this compound

-

Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Volumetric flasks and pipettes

-

NMR Spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample directly into an NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of CDCl₃ with TMS to the NMR tube.

-

Dissolution: Cap the tube and gently invert several times until the sample is completely dissolved.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

-

Data Processing & Analysis:

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Phase the spectrum and perform a baseline correction.

-

Identify the distinct signals corresponding to the cis and trans isomers. The protons adjacent to the carbonyl group and the methyl group are often well-resolved. Consult reference spectra from literature or databases to aid in assignment.

-

Integrate a non-overlapping signal unique to the cis isomer and a non-overlapping signal unique to the trans isomer.

-

Calculate the ratio of the integration values to determine the isomeric ratio.

-

Conclusion and Recommendations

This compound is a valuable building block for drug discovery, available from numerous commercial sources. However, its utility is intrinsically linked to its isomeric form. For researchers and drug developers, a proactive and rigorous approach to procurement and quality control is essential.

Key Recommendations:

-

Define Needs Early: Determine whether a mixture of isomers is sufficient for your stage of research or if a specific, pure isomer is required.

-

Vet Suppliers: Request a Certificate of Analysis for the specific lot you intend to purchase. Inquire about their analytical methods for determining purity and isomeric ratio.

-

Trust but Verify: Implement an in-house QC protocol, centered around NMR and GC-MS, to independently confirm the identity, purity, and isomeric composition of all incoming materials before use in critical experiments.

By adhering to these principles, scientists can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible research outcomes in the pursuit of novel therapeutics.

References

- 1. cas 6142-57-0|| where to buy cis-2-methylcyclopropanecarboxylic acid [english.chemenu.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. 2-甲基环丙烷羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. calpaclab.com [calpaclab.com]

- 8. (1S,2S)-2-Methylcyclopropanecarboxylic acid | 14590-52-4 [sigmaaldrich.com]

- 9. This compound, cis + trans, 96% | Fisher Scientific [fishersci.ca]

- 10. This compound, cis + trans, 96% | Fisher Scientific [fishersci.ca]

- 11. 2-甲基环丙烷羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. (Z+E)-2-methyl cyclopropane carboxylic acid, 29555-02-0 [thegoodscentscompany.com]

- 13. This compound | C5H8O2 | CID 99873 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery and history of cyclopropanecarboxylic acids

An In-depth Technical Guide to the Discovery and History of Cyclopropanecarboxylic Acids

Abstract

The cyclopropane ring, a motif of fundamental interest due to its inherent ring strain and unique electronic properties, has captivated chemists for over a century.[1][2] Its carboxylated derivative, cyclopropanecarboxylic acid, and related structures have transitioned from chemical curiosities to indispensable building blocks in modern science, particularly in the realms of medicinal chemistry and agrochemicals.[3][4][5] This guide provides a comprehensive exploration of the discovery of the cyclopropane moiety, the historical evolution of synthetic routes to its carboxylic acid derivatives, and the scientific rationale behind their escalating importance in drug development and other advanced applications. We will examine the causality behind pivotal experimental choices, from early intramolecular cyclizations to modern stereoselective methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

The Dawn of Strained Rings: Discovery of the Cyclopropane Core

The story of cyclopropanecarboxylic acid begins with the discovery of its parent hydrocarbon, cyclopropane. In 1881, the Austrian chemist August Freund successfully synthesized the three-membered ring, proposing its correct triangular structure.[1] His pioneering work involved treating 1,3-dibromopropane with sodium, inducing an intramolecular Wurtz reaction to forge the strained carbocycle.[1][6] This discovery challenged the contemporary understanding of chemical bonding and opened a new chapter in organic chemistry focused on strained ring systems.

A few years later, in 1887, Gustavson improved upon Freund's method by using zinc instead of sodium, which enhanced the reaction's yield.[1] While cyclopropane itself remained primarily of theoretical interest for decades, its unique structure laid the groundwork for the subsequent synthesis and exploration of its derivatives.[1]

Caption: A timeline of key milestones in the history of cyclopropane and its derivatives.

Early Synthetic Routes to Cyclopropanecarboxylic Acid

Following the discovery of the cyclopropane ring, chemists began to explore methods for introducing functional groups. Several early strategies were developed to synthesize cyclopropanecarboxylic acid, each with its own merits and limitations.

The primary historical methods included:

-

Hydrolysis of Cyclopropyl Cyanide: This became one of the most practical and well-documented early methods.[7][8] It typically involves an intramolecular cyclization of γ-chlorobutyronitrile using a strong base, followed by hydrolysis of the resulting nitrile to the carboxylic acid.[8][9]

-

Decarboxylation of Cyclopropanedicarboxylic Acid: This method involves heating cyclopropane-1,1-dicarboxylic acid to induce the loss of one carboxyl group.[7] The dicarboxylic acid precursor was often prepared via the alkylation of diethyl malonate with 1,2-dibromoethane.[10]

-

Oxidation of Cyclopropyl Methyl Ketone: The oxidation of the corresponding ketone with reagents like sodium hypobromite was reported as an excellent preparative method for the acid.[7]

-

Saponification from Esters: The hydrolysis of cyclopropanecarboxylic acid esters was another viable route, though it presented challenges with salt waste in stoichiometric amounts.[11]

Among these, the pathway via cyclopropyl cyanide, particularly the procedure detailed in a 1944 Organic Syntheses publication, is often considered the "classic" synthesis due to its reliability and decent yields (74-79%).[9][12]

Protocol Spotlight: The "Classic" Nitrile Cyclization and Hydrolysis

This procedure exemplifies the ingenuity of early synthetic chemistry, relying on a robust intramolecular nucleophilic substitution.

Step 1: Intramolecular Cyclization γ-Chlorobutyronitrile is treated with a strong base, such as sodium hydroxide or sodium amide. The base deprotonates the carbon alpha to the nitrile group, creating a carbanion. This nucleophilic carbanion then attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming the three-membered ring. The choice of a strong base is critical to generate a sufficient concentration of the carbanion to drive the reaction forward, overcoming the entropic barrier of ring formation.

Caption: Mechanism of the classic synthesis of cyclopropanecarboxylic acid.

Step 2: Hydrolysis The resulting cyclopropyl cyanide is then subjected to acidic hydrolysis (e.g., with sulfuric acid) to convert the nitrile group into a carboxylic acid.[9] This step typically requires heating to drive the reaction to completion. The final product is then isolated, often through extraction and distillation under reduced pressure.[7]

The Modern Era: Evolution of Synthetic Methodologies

While historically significant, early methods often involved harsh conditions and produced significant waste.[11] The advancement of organic chemistry in the latter half of the 20th century brought forth more efficient, versatile, and stereoselective methods for synthesizing cyclopropanecarboxylic acids and their precursors.

Malonic Ester Synthesis

A more contemporary and often preferred method in academic settings is the malonic ester synthesis.[9][12] This approach offers a reliable pathway to cyclopropane-1,1-dicarboxylic acid, which can then be selectively decarboxylated.

The typical workflow is as follows:

-

Deprotonation: Diethyl malonate is treated with a strong base (e.g., sodium ethoxide) to form a stabilized enolate.

-

Double Alkylation: The enolate is reacted with 1,2-dibromoethane. The reaction proceeds via two successive SN2 alkylations to form the cyclopropane ring.[10]

-

Saponification: The resulting diethyl cyclopropane-1,1-dicarboxylate is hydrolyzed to the diacid using a base like NaOH, followed by acidification.

-

Decarboxylation: Gentle heating of the diacid causes decarboxylation to yield cyclopropanecarboxylic acid.

This method's key advantage is its use of readily available starting materials and its foundation in fundamental, well-understood reaction mechanisms.

Alkene Cyclopropanation

The direct addition of a one-carbon unit across a double bond is a powerful strategy for forming cyclopropane rings.

-

Simmons-Smith Reaction: Developed in 1958, this reaction became a cornerstone of cyclopropane synthesis.[13] It uses a carbenoid, typically formed from diiodomethane and a zinc-copper couple, to react with an alkene. A significant advantage is its stereospecificity: the stereochemistry of the starting alkene is retained in the cyclopropane product.[13]

-

Diazo Compounds: The reaction of alkenes with carbenes generated from diazo compounds (e.g., diazomethane) is another classic method.[13] However, the highly explosive and toxic nature of diazomethane has led to the development of safer alternatives.[13]

-

Michael-Initiated Ring Closure (MIRC): This powerful cascade reaction has become a leading strategy for the asymmetric synthesis of cyclopropanes.[14] It involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the three-membered ring.[14] The use of chiral catalysts or auxiliaries allows for high levels of stereocontrol, which is critical for pharmaceutical applications.

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Classic Nitrile Cyclization | γ-Chlorobutyronitrile | Strong base (e.g., NaOH), H₂SO₄ | Historically proven, good yields[9] | Harsh conditions, stoichiometric waste |

| Malonic Ester Synthesis | Diethyl malonate, 1,2-dibromoethane | Strong base (e.g., NaOEt), Heat | Uses common reagents, reliable | Multi-step process |

| Simmons-Smith Reaction | Alkene, Diiodomethane | Zn-Cu couple | High stereospecificity, mild conditions | Stoichiometric use of zinc |

| MIRC Reaction | Michael acceptor, Nucleophile | Base or Catalyst | Excellent stereocontrol, high versatility[14] | Can require complex catalysts/substrates |

| Caption: Comparison of major synthetic routes to cyclopropanecarboxylic acids. |

The Cyclopropyl Moiety in Drug Discovery and Beyond

The surge of interest in cyclopropanecarboxylic acids and their derivatives is driven by the unique and beneficial properties the cyclopropyl group imparts to bioactive molecules.[4] In medicinal chemistry, the cyclopropane ring is often used as a "bioisostere"—a substituent that mimics the spatial arrangement and electronic properties of other common groups (like isopropyl or gem-dimethyl) while offering distinct advantages.[2]

Key Advantages of the Cyclopropyl Fragment:

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are strong and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to alkyl groups, increasing a drug's half-life.[3]

-

Conformational Rigidity: The rigid, planar structure of the ring restricts the conformation of molecules. This can lock a drug molecule into its bioactive conformation, enhancing its binding affinity to a target receptor and increasing potency.[2][3]

-

Improved Pharmacokinetics: The lipophilic nature of the cyclopropyl group can enhance properties like membrane permeability, including penetration of the blood-brain barrier.[3]

-

Modulation of pKa: When placed adjacent to an amine, the cyclopropyl group can alter the basicity (pKa), which can influence solubility, receptor binding, and reduce unwanted effects like P-glycoprotein efflux.[3]

These benefits have led to the incorporation of the cyclopropane motif into a wide array of successful commercial products.

Notable Applications:

-

Pharmaceuticals: The cyclopropyl group is a key feature in many drugs. It is found in broad-spectrum quinolone antibiotics (e.g., Ciprofloxacin), anti-inflammatory agents, analgesics, and compounds for treating metabolic disorders.[2][6][15] More recently, derivatives are being investigated as PARP-1 inhibitors for cancer therapy and as adjuvants to enhance the efficacy of existing antibiotics.[16][17]

-

Agrochemicals: Derivatives of cyclopropanecarboxylic acid are the foundation of pyrethroid insecticides, which are highly effective and widely used in crop protection.[5][6] The motif is also found in potent fungicides and herbicides.[5][16]

-

Plant Science: The amino acid derivative, 1-aminocyclopropane-1-carboxylic acid (ACC), is the immediate biosynthetic precursor to ethylene, a crucial plant hormone that regulates growth and fruit ripening.[4][6][18] This has led to the development of ACC analogues that can inhibit or modulate ethylene production to extend the shelf life of fruits and vegetables.[18][]

Conclusion

From its theoretical beginnings as a strained carbocycle, the cyclopropane ring has evolved into a cornerstone of modern chemical synthesis. The journey of cyclopropanecarboxylic acid, from its initial preparation through arduous, multi-step procedures to its efficient and stereoselective construction via modern catalytic methods, mirrors the broader progress of organic chemistry. For today's researchers, the cyclopropyl group is not merely a structural component but a strategic tool to enhance metabolic stability, increase potency, and fine-tune the pharmacokinetic profiles of new chemical entities. Its continued prevalence in both recently approved drugs and cutting-edge research ensures that the rich history of this small ring will continue to expand for the foreseeable future.

References

- 1. Cyclopropane - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. EP0879813A1 - Process of preparation of cyclopropane carboxylic acids - Google Patents [patents.google.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 15. US3857880A - Cyclopropane carboxylic acid derivatives - Google Patents [patents.google.com]

- 16. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ffhdj.com [ffhdj.com]

A Comprehensive Guide to the Theoretical Stability Analysis of 2-Methylcyclopropanecarboxylic Acid Stereoisomers

Abstract

Substituted cyclopropanes are privileged structural motifs in medicinal chemistry, valued for their ability to impart conformational rigidity and unique metabolic profiles.[1] 2-Methylcyclopropanecarboxylic acid, a simple yet important example, exists as four distinct stereoisomers. The thermodynamic stability of these isomers is a critical parameter that influences their relative abundance in equilibrium and can impact their biological activity and synthetic accessibility. This in-depth technical guide provides a rigorous, first-principles approach to determining the relative stability of the stereoisomers of this compound using modern computational chemistry techniques. We detail the theoretical underpinnings, provide a self-validating, step-by-step computational protocol, and explain how to interpret the results for applications in chemical research and drug development.

Introduction to this compound

The Significance of Substituted Cyclopropanes

The cyclopropane ring is a three-membered carbocycle characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a stark deviation from the ideal tetrahedral angle of 109.5°.[2][3] This inherent strain, comprising both angle and torsional strain, makes the ring reactive and endows it with unique electronic properties, often described in terms of "bent" or banana bonds.[4] In drug development, incorporating a cyclopropane ring can lock a molecule into a specific bioactive conformation, enhance metabolic stability, and modulate physicochemical properties like lipophilicity.

Stereoisomerism: Defining the Four Stereoisomers

This compound possesses two stereocenters (at C1 and C2), giving rise to four possible stereoisomers. These are best understood as two pairs of diastereomers: cis and trans.

-

Cis Isomers : The methyl (-CH₃) and carboxyl (-COOH) groups are on the same face of the cyclopropane ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.

-

Trans Isomers : The methyl and carboxyl groups are on opposite faces of the ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.

Because enantiomers are energetically identical, our primary focus is on the energy difference between the diastereomeric cis and trans pairs.

The Fundamental Question: Relative Thermodynamic Stability

From a chemical principles standpoint, we hypothesize that the trans isomers will be more stable than the cis isomers. This is primarily due to steric hindrance (also known as van der Waals strain) between the adjacent methyl and carboxyl groups when they are forced onto the same face of the rigid cyclopropane ring.[5][6] The goal of our theoretical calculations is to quantify this energy difference.

Theoretical Foundations for Stability Calculation

The Principle of Minimum Energy

The thermodynamic stability of a molecule is inversely related to its potential energy. A more stable isomer will exist at a lower energy state. By calculating the ground-state electronic energy of each isomer, we can directly compare their stabilities.[7] For a more rigorous comparison, we use the Gibbs free energy (G), which accounts for enthalpy (H) and entropy (S) at a given temperature.

Why Density Functional Theory (DFT) is the Method of Choice

To calculate molecular energies, we turn to quantum mechanics. Density Functional Theory (DFT) has become the workhorse of computational chemistry for systems of this size.[8][9] It offers an exceptional balance of computational efficiency and accuracy, capable of resolving the subtle energy differences between isomers.[10]

DFT works by calculating the electron density of a system, from which all other electronic properties, including energy, can be derived.[8] The accuracy of a DFT calculation depends critically on the choice of the functional and the basis set.[10]

-

Functional (B3LYP) : The functional approximates the exchange-correlation energy, which accounts for complex electron-electron interactions. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has a long and successful track record for calculating the thermochemistry of organic molecules.[11][12][13]

-

Basis Set (6-31G): A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G (also denoted 6-31G(d)) basis set is a Pople-style split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. This is a standard and cost-effective choice that provides the necessary flexibility to accurately describe the bonding in a strained ring system.[14][15]

Protocol: A Step-by-Step Computational Workflow

This protocol outlines the procedure for determining the relative stability of the cis-(1R,2R) and trans-(1R,2S) isomers. The same procedure applies to their enantiomers, which will yield identical results.

Required Software

-

A molecular building program (e.g., Avogadro, ChemDraw).

-

A quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

Step 1: Building the Initial 3D Structures

Construct the 3D models for the cis-(1R,2R) and trans-(1R,2S) isomers of this compound. Pay close attention to the correct stereochemistry at C1 and C2. Save these structures as coordinate files (e.g., .xyz or .mol).

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. For each isomer, perform a geometry optimization calculation using the B3LYP functional and the 6-31G* basis set.

-

Causality : An initial hand-drawn structure is not at its lowest energy state. The optimization algorithm systematically adjusts bond lengths, angles, and dihedrals to relieve structural strain and find the most stable conformation. This step is essential for obtaining a meaningful energy value.

Step 3: Frequency Analysis

Following a successful optimization, a frequency calculation must be performed on the optimized geometry using the same level of theory (B3LYP/6-31G*).

-